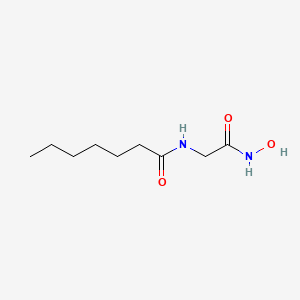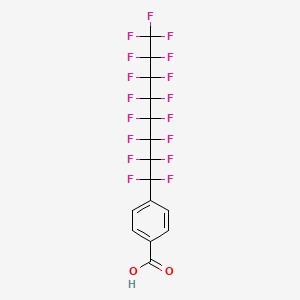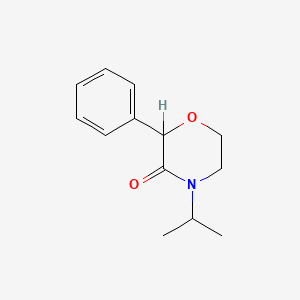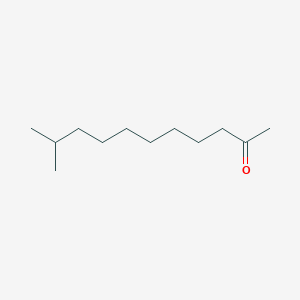
10-Methylundecan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Methylundecan-2-one is an organic compound with the molecular formula C12H24O. It is a methyl ketone, characterized by the presence of a methyl group attached to the tenth carbon of an undecane chain, with a ketone functional group at the second carbon. This compound is known for its distinctive odor and is often used in the study of volatile organic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 10-Methylundecan-2-one can be synthesized through various methods. One common approach involves the oxidation of 10-methylundecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). Another method includes the Friedel-Crafts acylation of 10-methylundecane with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 10-methylundecanol. This process involves passing the alcohol over a dehydrogenation catalyst, such as copper or zinc oxide, at elevated temperatures. The resulting ketone is then purified through distillation.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids. For example, oxidation with potassium permanganate can yield 10-methylundecanoic acid.
Reduction: The compound can be reduced to 10-methylundecanol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The ketone group in this compound can participate in nucleophilic substitution reactions. For instance, reaction with hydrazine can form hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydrazine (N2H4)
Major Products:
Oxidation: 10-Methylundecanoic acid
Reduction: 10-Methylundecanol
Substitution: Hydrazones
Aplicaciones Científicas De Investigación
10-Methylundecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of volatile organic compounds.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used in the fragrance industry for its distinctive odor and as an intermediate in the synthesis of other organic compounds.
Mecanismo De Acción
The mechanism of action of 10-Methylundecan-2-one involves its interaction with various molecular targets. In microbial systems, it acts as a signaling molecule, influencing the behavior of other microorganisms. The compound can modulate gene expression and metabolic pathways, leading to changes in microbial growth and activity . In chemical reactions, the ketone group serves as a reactive site for nucleophilic attack, facilitating various transformations.
Comparación Con Compuestos Similares
10-Methylundecan-2-one can be compared with other methyl ketones such as:
- 9-Methylundecan-2-one
- 8-Methylnonan-2-one
- Geranylacetone
- Pentadecen-2-one
- 12-Methyltridecan-2-one
Uniqueness: this compound is unique due to its specific position of the methyl group and the ketone functional group, which influences its chemical reactivity and biological activity. Its distinct odor and role in microbial interactions further distinguish it from other similar compounds .
Propiedades
Número CAS |
67882-99-9 |
|---|---|
Fórmula molecular |
C12H24O |
Peso molecular |
184.32 g/mol |
Nombre IUPAC |
10-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-11(2)9-7-5-4-6-8-10-12(3)13/h11H,4-10H2,1-3H3 |
Clave InChI |
BBBADZRBMLNULE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCCCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




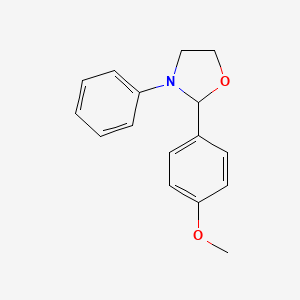

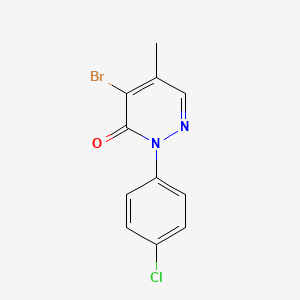
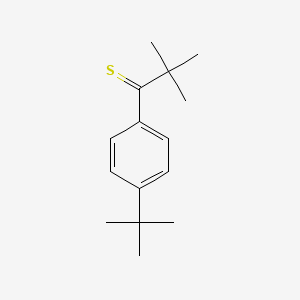
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
![[[1,1'-Bi(cyclopentane)]-1,1'-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14457951.png)
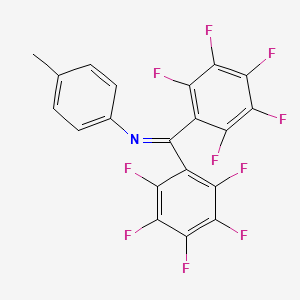

![{[5-(Methylsulfanyl)pentyl]oxy}benzene](/img/structure/B14457972.png)
